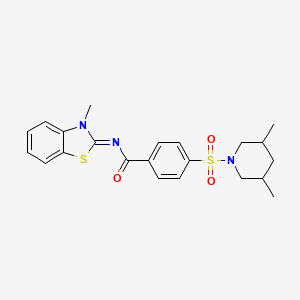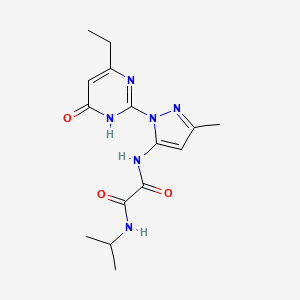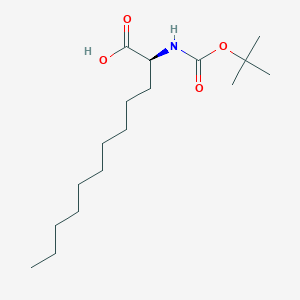
1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid is 1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 152.15.Applications De Recherche Scientifique
Synthesis and Characterization
- A novel method for synthesizing 1,3,5-trisubstituted pyrazoles, involving 1-Cyanocyclopropane-1-carboxylates reacting with arylhydrazines in the presence of Brönsted acid, has been developed. The process results in structurally diverse pyrazole derivatives, confirmed by X-ray crystallography (Xue et al., 2016).
- Research on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives showcased successful conversion and characterization using various spectroscopic techniques and quantum-chemical calculations (Yıldırım et al., 2005).
- The creation of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives emphasized the chelation property of these compounds with metals, leading to structurally distinct chelate complexes, as elucidated by single crystal X-ray diffraction (Radi et al., 2015).
Chemical Analysis and Properties
- Studies involving the synthesis and structural analysis of pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, highlighted their formation and stability, complemented by thermodynamic properties and tautomerism investigations (Shen et al., 2012).
- The development of a scalable synthesis for partial nicotinic acid receptor agonists, involving the efficient preparation of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, showcased a new one-pot process starting from readily available materials, signifying the compound's potential in medical applications (Wilson et al., 2009).
- The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation revealed a method with significant reduction in reaction times, highlighting the efficiency of this approach in chemical synthesis (Machado et al., 2011).
Application in Coordination Chemistry
- The synthesis of complexes and coordination polymers using pyrazole-carboxylic acid ligands and various metal ions resulted in novel compounds with distinct supramolecular structures and magnetic properties, providing insights into ligand conformation and interaction effects in crystal engineering (Radi et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)5-1-4-8-9-5/h1,4H,2-3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAAXHOMCFVTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)




![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)


